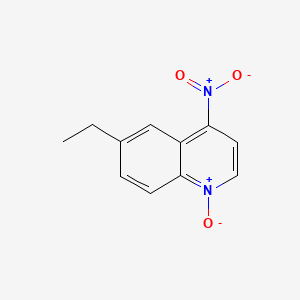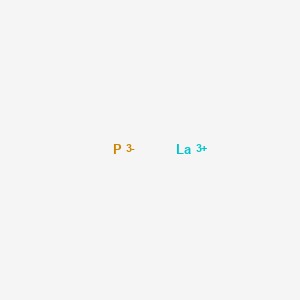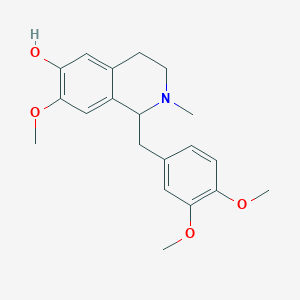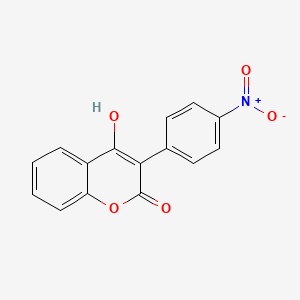
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 4th position and a nitrophenyl group at the 3rd position on the chromen-2-one scaffold.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-(4-nitrophenyl)chromen-2-one typically involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The biological activity of 4-Hydroxy-3-(4-nitrophenyl)chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antimalarial activity is believed to result from the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s anticoagulant activity is thought to involve the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-Hydroxy-3-(3-nitrophenyl)chromen-2-one: Similar structure but with the nitro group at the 3rd position on the phenyl ring.
4-Hydroxy-3-(4-aminophenyl)chromen-2-one: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-3-(4-methoxyphenyl)chromen-2-one: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C15H9NO5 |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
4-hydroxy-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9NO5/c17-14-11-3-1-2-4-12(11)21-15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H |
InChI-Schlüssel |
DRBRQOWXSGMTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
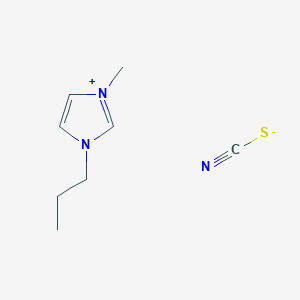

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
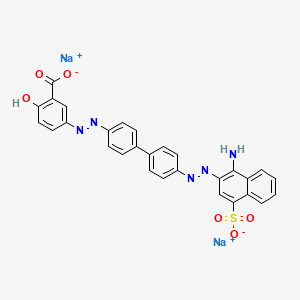
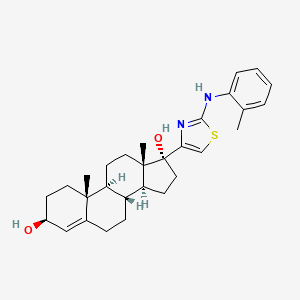
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

